molecular formula C11H9N7OS B2898431 N-(4-methylthiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448124-35-3

N-(4-methylthiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2898431
CAS No.: 1448124-35-3
M. Wt: 287.3
InChI Key: WUXDKEBCJWWXTE-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, a triazole ring, and a pyridazine ring, making it a multifaceted molecule with interesting properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the thiazole and triazole rings. One common approach is to first synthesize the thiazole derivative and then introduce the triazole and pyridazine components through subsequent reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural features allow it to interact with specific biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound could be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it valuable in various industrial processes.

Mechanism of Action

The mechanism by which N-(4-methylthiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiazole and triazole rings can bind to enzymes or receptors, modulating their activity. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-methylthiazol-2-yl)acetamide: This compound shares the thiazole ring but lacks the triazole and pyridazine components.

  • N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide: Similar to the compound but features an imidazole ring instead of a triazole ring.

Uniqueness: The uniqueness of N-(4-methylthiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide lies in its combination of thiazole, triazole, and pyridazine rings, which provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N7OS/c1-7-4-20-11(14-7)15-10(19)8-2-3-9(17-16-8)18-6-12-5-13-18/h2-6H,1H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXDKEBCJWWXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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